1,4-Dimethyl-9H-carbazole-3-carbaldehyde 1,4-Dimethyl-9H-carbazole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 14501-66-7
VCID: VC20966619
InChI: InChI=1S/C15H13NO/c1-9-7-11(8-17)10(2)14-12-5-3-4-6-13(12)16-15(9)14/h3-8,16H,1-2H3
SMILES: CC1=CC(=C(C2=C1NC3=CC=CC=C32)C)C=O
Molecular Formula: C15H13NO
Molecular Weight: 223.27 g/mol

1,4-Dimethyl-9H-carbazole-3-carbaldehyde

CAS No.: 14501-66-7

Cat. No.: VC20966619

Molecular Formula: C15H13NO

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dimethyl-9H-carbazole-3-carbaldehyde - 14501-66-7

Specification

CAS No. 14501-66-7
Molecular Formula C15H13NO
Molecular Weight 223.27 g/mol
IUPAC Name 1,4-dimethyl-9H-carbazole-3-carbaldehyde
Standard InChI InChI=1S/C15H13NO/c1-9-7-11(8-17)10(2)14-12-5-3-4-6-13(12)16-15(9)14/h3-8,16H,1-2H3
Standard InChI Key XTIBCEUGIZGZHC-UHFFFAOYSA-N
SMILES CC1=CC(=C(C2=C1NC3=CC=CC=C32)C)C=O
Canonical SMILES CC1=CC(=C(C2=C1NC3=CC=CC=C32)C)C=O

Introduction

Physical and Chemical Properties

1,4-Dimethyl-9H-carbazole-3-carbaldehyde belongs to the carbazole family, characterized by its fused ring structure that includes a dibenzopyrrole moiety. The compound features two methyl groups at the 1 and 4 positions and a formyl group at the 3 position of the carbazole ring . These structural features contribute to its unique physical and chemical properties, which are summarized in Table 1.
Table 1. Physical and Chemical Properties of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde

PropertyValueReference
CAS Number14501-66-7
Molecular FormulaC₁₅H₁₃NO
Molecular Weight223.27 g/mol
Physical StateSolid at room temperature
Density1.238 g/cm³
Boiling Point445.7°C at 760 mmHg
Flash Point228.1°C
AppearanceYellow solid (typically)
The presence of the formyl group introduces significant reactivity to the molecule, making it a valuable intermediate for various chemical transformations, including condensation reactions, reductions, and oxidations . Due to its extended conjugated system, the compound may exhibit fluorescence properties that can be harnessed in applications such as sensors and light-emitting devices .

Synthesis Methods

Several methods have been reported for the synthesis of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde, with the Vilsmeier-Haack formylation being the most common approach. This section details the synthetic procedures found in the literature.

Vilsmeier-Haack Formylation

The most direct route to 1,4-Dimethyl-9H-carbazole-3-carbaldehyde involves the Vilsmeier-Haack formylation of 1,4-dimethyl-9H-carbazole. The procedure typically involves the following steps:

  • N-methylformanilide (2.4 mL, 19.2 mmol) and phosphorus oxychloride (1.45 mL, 16 mmol) are combined to form the Vilsmeier reagent .

  • 1,4-Dimethyl-9H-carbazole is added to this mixture and reacted under appropriate conditions.

  • The reaction mixture is typically worked up by pouring into ice water, followed by extraction with an organic solvent.
    According to research literature, this method yields the target compound with characteristic spectroscopic data: ¹³C NMR (CDCl₃) δ 14.9, 16.8, 111.8, 118.3, 120.0, 121.5, 123.0, 123.8, 125.8, 125.9, 128.3, 135.9, 140.7, 142.5, 191.7 .

Alternative Synthesis from Indole Precursors

An alternative synthetic route starts from indole and proceeds through multiple steps:

  • Reaction of indole with 2,5-hexanedione in the presence of a catalytic amount of para-toluene sulfonic acid (PTSA) in ethanol under reflux conditions for 4 hours to obtain 1,4-dimethyl-9H-carbazole .

  • Subsequent Vilsmeier-Haack formylation on 1,4-dimethyl-9H-carbazole using N-methylformanilide and POCl₃ in 1,2-dichlorobenzene at 80°C for 3.5 hours .
    This multi-step approach provides a route to the target compound that can be scaled up for laboratory preparations.

Structural Characterization

Structural confirmation of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde typically involves various spectroscopic techniques. The spectroscopic data reported in the literature provide definitive evidence for the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde shows characteristic signals that confirm its structure:

  • A singlet at approximately δ 10.46 ppm attributable to the aldehyde proton (CHO)

  • A broad singlet at approximately δ 8.5-9.0 ppm for the NH proton of the carbazole

  • Aromatic protons in the region of δ 7.0-8.4 ppm

  • Two singlets for the methyl groups at approximately δ 2.5-3.0 ppm
    The ¹³C NMR data further confirms the structure with signals at δ 14.9 and 16.8 ppm for the methyl carbons, various signals in the aromatic region (111.8-142.5 ppm), and a characteristic aldehyde carbon signal at δ 191.7 ppm .

Mass Spectrometry

Mass spectrometric analysis typically shows a molecular ion peak at m/z 223, corresponding to the molecular formula C₁₅H₁₃NO. High-resolution mass spectrometry (HRMS) provides a theoretical value of 223.0997, which closely matches the found value in experimental analyses .

Chemical Transformations and Reactions

1,4-Dimethyl-9H-carbazole-3-carbaldehyde serves as a versatile intermediate for various chemical transformations, largely due to the reactivity of the aldehyde group. Several reactions have been documented in the literature.

Reductive Amination

The aldehyde group readily undergoes reductive amination to form amine derivatives:

  • Reaction with amino-acetaldehyde diethyl acetal at elevated temperatures (115°C) under argon atmosphere .

  • Subsequent reduction of the resulting imine with sodium borohydride in anhydrous ethanol .
    This transformation is crucial for synthesizing compounds like N-((1,4-dimethyl-9H-carbazol-3-yl)methyl)-2,2-diethoxyethanamine, which serves as a precursor for bioactive molecules .

Oxime Formation and Reduction

Another important transformation involves:

  • Conversion to an oxime by reaction with hydroxylamine hydrochloride in ethanol .

  • Subsequent reduction of the oxime with lithium aluminum hydride (LAH) to obtain 1,4-dimethyl-9H-carbazol-3-yl)methanamine .
    This sequence provides a route to amine derivatives that serve as building blocks for more complex bioactive compounds.

Biological Activities and Applications

Though 1,4-Dimethyl-9H-carbazole-3-carbaldehyde itself has limited documented biological activities, it serves as a crucial intermediate in synthesizing compounds with significant pharmacological properties.

Anticancer Activity of Derivatives

Derivatives of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde have shown promising anticancer activities:

  • A series of novel 1,4-dimethyl-9H-carbazol-3-yl)methanamine derivatives evaluated against human glioma U87 MG cell line showed significant cytotoxic effects .

  • Certain derivatives (compounds 15-17 in the referenced study) exhibited excellent in vitro anticancer activity with IC₅₀ values of 18.50 μM, 47 μM, and 75 μM, respectively, comparable to standard drugs used in brain cancer treatment such as Carmustine (IC₅₀ = 18.24 μM) and Temozolomide (IC₅₀ = 100 μM) .
    These findings highlight the potential of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde derivatives as lead compounds for anticancer drug development, particularly for malignant glioma.

Material Science Applications

The carbazole structure present in 1,4-Dimethyl-9H-carbazole-3-carbaldehyde makes it potentially useful in materials science:

  • Development of organic semiconductors due to its extended conjugated system .

  • Application in light-emitting devices owing to potential fluorescence properties .

  • Use as a building block for dyes and pigments .
    These applications leverage the electronic properties of the carbazole core, which can be fine-tuned through chemical modifications of the aldehyde functionality.

Related Compounds and Structure-Activity Relationships

Several compounds structurally related to 1,4-Dimethyl-9H-carbazole-3-carbaldehyde have been reported in the literature, providing insights into structure-activity relationships.

9-Ethyl-9H-carbazole-3-carbaldehyde (ECCA)

A closely related compound, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), has demonstrated significant antitumor activity against melanoma cells. Research has shown that ECCA:

  • Selectively inhibits the growth of both BRAF-mutated and BRAF-wild-type melanoma cells while having minimal effect on normal human primary melanocytes .

  • Induces melanoma cell apoptosis by upregulating caspase activities .

  • Suppresses melanoma growth in vivo without evident toxic effects on normal tissues .

  • Exerts its antitumor function through reactivation of the p53 pathway .
    The structural similarity between ECCA and 1,4-Dimethyl-9H-carbazole-3-carbaldehyde suggests that the latter might possess or could be modified to exhibit similar biological activities.

6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde

Another related compound is 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde (CAS: 18073-15-9), which differs from our compound of interest by the addition of a methoxy group at position 6 . This modification alters the electronic properties of the molecule and potentially its biological activity, highlighting the importance of substitution patterns on the carbazole scaffold.

6-Aryl-1,4-dimethyl-9H-carbazoles

Research has also focused on synthesizing various 6-aryl-1,4-dimethyl-9H-carbazoles using palladium-catalyzed coupling reactions . These compounds represent another class of carbazole derivatives with potential biological activities. The synthetic methodology involves:

  • Preparation of 6-bromo-1,4-dimethyl-9H-carbazole using established procedures .

  • Palladium-catalyzed coupling with arylboronic acids to introduce various aryl groups at position 6 . These studies provide valuable insights into the structure-activity relationships of carbazole derivatives and highlight the versatility of the carbazole scaffold in medicinal chemistry.

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